1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position and a chlorine atom at the 4-position of the pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- typically involves the bromination and chlorination of pyrrole-2,5-dione derivatives. One common method is the bromination of N-methylmaleimide followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The double bonds in the pyrrole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and addition products with various functional groups .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3-bromo-1-methyl-: This compound has a similar structure but with a methyl group instead of a chloro group at the 4-position.
3,4-Dibromo-1H-pyrrole-2,5-dione: This compound has two bromine atoms at the 3 and 4 positions instead of a bromomethyl and chloro group.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is unique due to the presence of both bromomethyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
339152-96-4 |
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Molecular Formula |
C5H3BrClNO2 |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloropyrrole-2,5-dione |
InChI |
InChI=1S/C5H3BrClNO2/c6-1-2-3(7)5(10)8-4(2)9/h1H2,(H,8,9,10) |
InChI Key |
WRKPOMIXTRWQIT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)NC1=O)Cl)Br |
Origin of Product |
United States |
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